4-(4-bromo-1H-pyrazol-1-yl)-6-cyclopropylpyrimidine
Description
Properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)-6-cyclopropylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4/c11-8-4-14-15(5-8)10-3-9(7-1-2-7)12-6-13-10/h3-7H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQOXILYKVIHBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3C=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromo-1H-pyrazol-1-yl)-6-cyclopropylpyrimidine typically involves the following steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile.
Cyclopropylation of Pyrimidine: The cyclopropyl group can be introduced to the pyrimidine ring through a cyclopropylation reaction using cyclopropyl bromide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromo-1H-pyrazol-1-yl)-6-cyclopropylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation/Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction can be used.
Major Products
Scientific Research Applications
4-(4-bromo-1H-pyrazol-1-yl)-6-cyclopropylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Biological Studies: It can serve as a probe or inhibitor in biological studies to investigate the function of specific proteins or pathways.
Mechanism of Action
The mechanism of action of 4-(4-bromo-1H-pyrazol-1-yl)-6-cyclopropylpyrimidine would depend on its specific application:
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Electrophilic Halogens: Bromine in the target compound and iodine in 1-(3-iodopyridin-2-yl)ethanone enable cross-coupling reactions, but bromine offers better cost-effectiveness and versatility .
- Rigid vs.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Insights :
- The cyclopropyl group in the target compound reduces solubility compared to ether-linked analogues (e.g., but-3-ynyloxy) but improves metabolic stability in vivo.
- Brominated pyrazoles generally exhibit higher LogP values than fluorine-containing derivatives (e.g., 4-amino-6-fluoropyridin-2(1H)-one), impacting membrane permeability .
Biological Activity
4-(4-bromo-1H-pyrazol-1-yl)-6-cyclopropylpyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.
- Molecular Formula : C10H9BrN4
- Molecular Weight : 265.11 g/mol
- CAS Number : 2279857-94-0
Research indicates that this compound acts primarily as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, it has shown potential as an inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid synthesis and metabolism. By inhibiting ACC, the compound may contribute to reducing lipid accumulation and managing metabolic disorders such as obesity and dyslipidemia .
Anticancer Properties
Studies have highlighted the compound's potential in cancer therapy. For instance, compounds structurally related to this compound have demonstrated efficacy against various cancer cell lines, including prostate cancer (LNCaP) and liver cancer (HepG2). In vitro assays revealed that these compounds could significantly reduce cell viability and induce apoptosis in cancer cells .
Antiviral Activity
In addition to its anticancer properties, there is evidence suggesting antiviral activity against several viral pathogens. The compound's structural analogs have been evaluated for their ability to inhibit the replication of viruses such as the measles virus, showcasing a promising avenue for further research into antiviral therapies .
Study on ACC Inhibition
A notable study investigated the effects of this compound on ACC activity in HepG2 cells. The results indicated that the compound effectively suppressed fatty acid synthesis at concentrations as low as 0.3 mg/kg in rat models. This finding underscores its potential utility in treating metabolic disorders associated with excessive lipid accumulation .
Anticancer Efficacy Assessment
In another study focusing on the anticancer properties of pyrazole derivatives, this compound was tested against multiple cancer cell lines. The results showed a dose-dependent reduction in cell viability, with a significant increase in apoptosis markers observed at higher concentrations. These findings suggest that this compound could serve as a lead structure for developing novel anticancer agents .
Comparative Analysis of Biological Activity
Q & A
Q. What are the common synthetic routes for preparing 4-(4-bromo-1H-pyrazol-1-yl)-6-cyclopropylpyrimidine?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, pyrazole-pyrimidine derivatives can be prepared by reacting brominated pyrazole intermediates with cyclopropane-substituted pyrimidine precursors under reflux conditions in polar solvents like ethanol. Purification often involves recrystallization or column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and purity.
- IR spectroscopy to identify functional groups (e.g., C-Br stretches at ~500–600 cm⁻¹).
- X-ray crystallography for resolving 3D molecular geometry and bond angles, as demonstrated in studies of structurally similar bromopyrazole-pyrimidine derivatives .
Q. What structural features influence the compound's reactivity?
The bromine atom at the pyrazole 4-position is electrophilic, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). The cyclopropyl group on the pyrimidine ring introduces steric effects, which may modulate interactions with biological targets or catalytic sites .
Advanced Research Questions
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
Slow evaporation of a mixed ethanol-acetone solvent system (e.g., 20 mL at room temperature over two weeks) yields high-quality single crystals. Controlled cooling rates and seeding techniques can further improve crystal lattice integrity .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or impurities. Validate results by:
- Reproducing synthesis with strict purity controls (HPLC ≥95%).
- Comparative studies using structural analogs (e.g., replacing Br with Cl) to isolate substituent effects .
Q. How can the pyrimidine ring be functionalized for enhanced bioactivity?
- Nucleophilic aromatic substitution : Replace the bromine atom with amines or thiols.
- Cross-coupling : Introduce aryl/alkynyl groups via Buchwald-Hartwig or Sonogashira reactions.
- Morpholine conjugation : Attach morpholine derivatives via Mannich reactions to improve solubility and target affinity .
Q. What computational methods predict interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding to enzymes like kinases. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants .
Methodological Notes
- Synthesis Optimization : Use Schlenk-line techniques for moisture-sensitive reactions.
- Data Validation : Cross-reference NMR shifts with predicted values (e.g., ChemDraw) to confirm assignments .
- Biological Assays : Include positive controls (e.g., known kinase inhibitors) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
